molecular formula C15H11FN2O B1463705 3-Fluoro-4-(quinolin-4-yloxy)aniline CAS No. 1308641-96-4

3-Fluoro-4-(quinolin-4-yloxy)aniline

Cat. No. B1463705
CAS RN: 1308641-96-4
M. Wt: 254.26 g/mol
InChI Key: GSGDTXRXYPIJQS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(quinolin-4-yloxy)aniline is a chemical compound with the CAS Number: 1308641-96-4 . It has a molecular weight of 254.26 and is typically in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 254.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis of Polyamides

A novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group was synthesized for creating polyamides. These polyamides exhibited excellent solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures up to 313°C and decomposition temperatures between 200 and 370°C (Ghaemy & Bazzar, 2010).

Antibacterial Activities

The synthesis of fluorinated compounds related to nalidixic acid, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, demonstrated potent broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Molecular Docking and QSAR Studies

Docking and QSAR studies were conducted on derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline to understand their inhibitory activities as c-Met kinase inhibitors. This study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities (Caballero et al., 2011).

Development of Iron Sensors

A compound named 2-(3H-pyrrolo[2,3-c]quinolin-4-yl)aniline (APQ) was developed for sensing iron. This fluorophore facilitated micromolar detection of Fe3+/Fe2+ through fluorescence quenching, even in the presence of common interfering cations (Kumar et al., 2019).

Fluorine-18 Labeled Molecular Imaging Agents

Research into molecular imaging of angiogenic processes led to the synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers. These inhibitors were based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton and successfully labeled with fluorine-18 (Ilovich et al., 2008).

properties

IUPAC Name

3-fluoro-4-quinolin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-9-10(17)5-6-15(12)19-14-7-8-18-13-4-2-1-3-11(13)14/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDTXRXYPIJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=C(C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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